2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Description
Historical Context and Research Evolution within Polychlorinated Monoterpene Studies
The story of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is intrinsically linked to the history of toxaphene (B166800), a pesticide first introduced in 1947. nih.gov For decades, toxaphene was one of the most heavily used insecticides globally, particularly in the United States for cotton farming. cdc.gov Early research and regulatory actions focused on the technical mixture of toxaphene as a whole. This complex blend consists of hundreds of different chlorinated bornanes and camphenes, making its complete characterization a formidable analytical challenge. wur.nlresearchgate.net
The evolution of analytical techniques has been pivotal in shifting the focus of research from the bulk mixture to its individual components, known as congeners. Initially, packed-column gas chromatography provided only a broad, unresolved profile of toxaphene. However, the advent of high-resolution gas chromatography and advanced mass spectrometry techniques, such as electron capture negative ionization (ECNI), enabled scientists to separate and identify specific congeners within the complex mixture. researchgate.netresearchgate.net This technological leap was critical for the isolation and characterization of individual compounds like this compound, which was identified as a toxic component of the original insecticide mixture. chemeo.com
The development of enantioselective chromatography further refined the research, allowing for the separation and study of individual enantiomers of chiral congeners. researchgate.net This is significant because different enantiomers of the same compound can exhibit varying rates of environmental degradation and possess different toxicological properties. The recognition that the environmental fate and toxicity of toxaphene could not be understood by studying the mixture alone drove the evolution of research towards a congener-specific approach.
Current Academic Relevance as a Key Congener within Complex Environmental Mixtures
The academic relevance of this compound today stems from its persistence and its presence in complex environmental mixtures, long after the widespread use of toxaphene was discontinued. Toxaphene and its congeners are classified as Persistent Organic Pollutants (POPs) and are subject to international regulation under the Stockholm Convention. nih.govisotope.com Due to their chemical stability and resistance to degradation, these compounds undergo long-range atmospheric transport, leading to their detection in remote ecosystems such as the Arctic, far from their original points of application. cdc.govnih.gov
This particular heptachlorobornane (B13840218) congener is significant because the composition of toxaphene found in environmental samples is often vastly different from the technical mixture originally used. This "weathering" process involves the differential degradation and transport of various congeners. Some congeners, like this compound, are more persistent than others and can bioaccumulate in the fatty tissues of organisms, biomagnifying up the food chain. cdc.govwur.nl Consequently, top predators, including marine mammals and fish, can exhibit high concentrations of specific toxaphene congeners. cdc.govnih.gov
The study of individual congeners is crucial because their toxicological profiles can differ significantly. While comprehensive toxicological data for every single congener is not available, research indicates that some congeners are more toxic than others. researchgate.netnih.gov Therefore, understanding the environmental concentrations and behavior of persistent and bioaccumulative congeners like this compound is essential for accurate risk assessment. While congeners such as Parlar 26, 50, and 62 are often monitored as indicators of toxaphene contamination, the study of other persistent congeners remains academically relevant for a complete picture of environmental contamination. wur.nlisotope.com
Scope and Objectives of Contemporary Research on this compound
Contemporary research on this compound and related compounds is multifaceted, with several key objectives:
Advanced Analytical Method Development: A primary goal is to continue refining analytical methods to accurately quantify low levels of individual toxaphene congeners in complex environmental and biological matrices. This includes improving separation techniques and enhancing the sensitivity and selectivity of mass spectrometric detection. researchgate.net The availability of certified reference standards for individual congeners, including this compound, is critical for this work. isotope.com
Environmental Fate and Transport Modeling: Researchers aim to develop more sophisticated models to predict the long-range transport, partitioning, and ultimate fate of specific congeners in the environment. Understanding the physicochemical properties of individual compounds is fundamental to this objective.
Toxicological and Bioaccumulation Studies: A significant knowledge gap remains regarding the specific toxicological effects and bioaccumulation potential of many individual toxaphene congeners. wur.nlnih.gov A major objective of current research is to elucidate the toxicokinetics and toxicodynamics of persistent congeners like this compound. However, specific toxicological data such as LD50 values for this particular congener are not widely available in the literature.
Monitoring in Remote and Sensitive Ecosystems: Ongoing monitoring programs are essential to track the temporal and spatial trends of toxaphene congeners in the environment, particularly in sensitive ecosystems like the Arctic and the Great Lakes. nih.govnih.gov This data is vital for assessing the effectiveness of international regulations and understanding the ongoing risks to wildlife and human populations who rely on traditional food sources.
Detailed Research Findings
While extensive quantitative data for this compound is limited in readily available literature, its physicochemical properties have been characterized, which are crucial for understanding its environmental behavior.
Physicochemical Properties of this compound
Data sourced from publicly available chemical databases. These values are essential for environmental fate modeling.
Environmental Concentrations and Toxicology
Specific data on the environmental concentrations and toxicological endpoints for this compound are scarce in comparison to more commonly studied congeners like Parlar 26, 50, and 62. wur.nl Research has more broadly focused on the presence of total toxaphene or these indicator congeners in various environmental compartments. For instance, concentrations of Parlar 50 have been detected in the pg/m³ range in air samples and in the pg/g range in fish tissue. researchgate.net The lack of specific data for this compound highlights a significant data gap in the comprehensive risk assessment of all toxaphene congeners.
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMCZLCKVSKGC-VOQBNFLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51775-36-1 | |
| Record name | 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51775-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlorobornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toxaphene B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Stereochemical Characterization of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane
Methodologies for Bornane Skeleton and Chlorine Substitution Pattern Elucidation
The definitive structure of 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, a toxic component of the insecticide toxaphene (B166800), was unequivocally established through a combination of powerful analytical techniques. epa.govacs.org The primary methods involve spectroscopy and crystallography, which together provide a complete picture of the molecule's connectivity and three-dimensional arrangement.
The core bornane framework and the specific positions of the seven chlorine atoms are determined using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), mass spectrometry (MS), and single-crystal X-ray crystallography. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the structure of organic molecules. libretexts.orgunl.edu For heptachlorobornane (B13840218) congeners, ¹H NMR provides information about the chemical environment of the hydrogen atoms, and their coupling patterns reveal adjacent protons, helping to piece together the carbon skeleton. nih.gov ¹³C NMR helps to identify the number of unique carbon environments and their hybridization. nih.gov The combination of these techniques allows scientists to map out the connectivity of the bornane cage and the attachment points of the chlorine substituents. nih.govunl.edu
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its fragmentation pattern. youtube.com For this compound, mass spectrometry confirms the molecular formula, C₁₀H₁₁Cl₇. acs.org When coupled with gas chromatography (GC-MS), it allows for the separation of different isomers from the complex toxaphene mixture before individual analysis. nih.govacs.org Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is particularly sensitive for detecting chlorinated compounds. acs.org
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of the compound, scientists can generate a detailed electron density map and determine the precise coordinates of each atom, including the chlorine atoms, in the molecule. wikipedia.org The crystal and molecular structure of this compound has been determined using this method, providing unambiguous proof of its bornane skeleton and the exact placement and stereochemistry of the chlorine atoms. acs.org
These methods, often used in conjunction, provide the necessary evidence to confirm the structural integrity of the bornane skeleton and the precise substitution pattern of the chlorine atoms for this specific heptachlorobornane congener. nih.govnih.gov
Advanced Stereochemical Assignment and Conformation Analysis
Beyond the basic connectivity, understanding the precise three-dimensional arrangement, or stereochemistry, of this compound is crucial. This involves defining the orientation of substituents on the bridged ring system and investigating the molecule's chiral properties.
Principles of endo/exo Designations in Bornane Chemistry
In the chemistry of bridged ring systems like the bornane skeleton, the terms endo and exo are used to describe the relative orientation of substituents. wikipedia.org This nomenclature is a specific form of stereoisomerism. wikipedia.org
Definition: The bornane structure contains a six-membered ring held in a boat-like conformation by a one-carbon bridge (C7) that connects carbons C1 and C4. This bridging creates two distinct faces. The prefix exo refers to a substituent that is positioned on the side of the ring anti, or furthest away, from the longest bridge of the system. Conversely, the prefix endo is used for a substituent that is syn, or on the same side as, the longest bridge. wikipedia.org
In the case of this compound, the designations indicate the specific spatial positions of the chlorine atoms at carbons 5 and 6 of the bornane ring. The chlorine at the C-5 position is in the endo position, while the chlorine at the C-6 position is in the exo position. This specific arrangement is a key identifying feature of this isomer and influences its physical, chemical, and biological properties. The assignment of these positions is definitively confirmed by techniques like X-ray crystallography and detailed NMR analysis. acs.orgnih.gov
Studies on Chiral Properties and Enantiomeric Forms
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands. wikipedia.orglibretexts.org Such mirror-image isomers are called enantiomers. libretexts.org Most polychlorinated bornane congeners, including this compound, are chiral due to the presence of multiple stereogenic centers and the rigid, asymmetric structure of the bornane framework. acs.orgwikipedia.org
Enantiomers and Their Properties: Enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (one enantiomer will rotate the light in a positive direction, and the other in a negative direction) and their interactions with other chiral molecules, such as enzymes. libretexts.orglibretexts.org
Enantioselective Analysis: The separation and quantification of individual enantiomers are achieved using a specialized analytical technique known as enantioselective gas chromatography. acs.orgnih.gov This method uses a chiral stationary phase (CSP) in the gas chromatograph column that interacts differently with each enantiomer, allowing them to be separated and detected individually. nih.govacs.org Studies have employed multidimensional gas chromatography with chiral columns to determine the enantiomeric ratios (ERs) of various toxaphene congeners. nih.govresearchgate.net Deviations from a racemic mixture (a 1:1 ratio of enantiomers) in environmental or biological samples can indicate enantioselective metabolic processes. acs.org For instance, research has shown that some toxaphene congeners are enantioselectively depleted in biota, demonstrating that organisms can preferentially degrade one enantiomer over the other. acs.orgnih.gov
Computational Approaches for Molecular Structure and Conformational Dynamics
Computational chemistry provides powerful tools to supplement experimental data, offering insights into molecular structure, stability, and dynamic behavior. nih.govnih.gov For complex molecules like this compound, computational models are used to predict and rationalize its properties.
Theoretical calculations, such as those based on density functional theory (DFT), can be used to determine the lowest energy conformation of the molecule. These calculations help to validate experimental structures obtained from X-ray crystallography and NMR. nih.gov Furthermore, molecular modeling can predict the relative stability of different isomers and explain observed persistence patterns in the environment. nih.gov For example, computational studies have been used to understand how the rigid structure of some chlorobornanes, resulting from hindered rotation around certain carbon-carbon bonds, contributes to their environmental stability. nih.gov Molecular dynamics (MD) simulations can also be employed to study the conformational flexibility and dynamics of the molecule over time, providing a deeper understanding of its behavior at an atomic level. nih.gov
Isomeric Diversity within the Heptachlorobornane Class Relevant to Research
The term "heptachlorobornane" refers to any polychlorinated bornane with a total of seven chlorine atoms. However, the chlorine atoms can be arranged in numerous ways around the bornane skeleton, leading to a large number of possible structural isomers and stereoisomers. vu.nl Technical toxaphene, the commercial pesticide mixture, is known to contain a complex array of these isomers. who.int
This compound is just one of many heptachlorobornane congeners. Research has focused on identifying and characterizing specific isomers that are particularly persistent or abundant in environmental and biological samples.
Table 1: Examples of Heptachlorobornane Isomers and Related Congeners Studied in Research
| Compound Name | Common Name/Code | Significance/Context of Study |
|---|---|---|
| This compound | P32 / B7-515 | A toxic component of toxaphene whose structure has been elucidated by X-ray crystallography. acs.orgresearchgate.net |
| 2-endo,3-exo,5-endo,6-exo,8,8,10-Heptachlorobornane | B7-1000 | A persistent congener identified in marine mammals and fish. nih.gov Its structure was confirmed by NMR and GC/MS. nih.gov |
| 2-endo,3-exo,5-endo,6-exo,8,8,9,10-Octachlorobornane | B8-1412 | Studied for its enantioselective behavior in high-trophic-level biota. nih.gov |
| 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane | B8-1413 / P-26 | A persistent congener often used as a reference in environmental studies. nih.govnih.gov |
This isomeric diversity is a significant challenge in the analysis of toxaphene. Different isomers can exhibit different physical properties, environmental fates, and toxicities. Therefore, congener-specific analysis is essential for accurately assessing the impact of toxaphene contamination. vu.nl
Advanced Analytical Chemistry for the Characterization and Quantification of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane
The accurate identification and quantification of individual toxaphene (B166800) congeners, such as 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, from complex environmental and biological matrices present a significant analytical challenge. This complexity arises from the hundreds of structurally similar chlorinated bornanes, bornenes, and other related compounds present in technical toxaphene mixtures. Furthermore, environmental weathering processes, including metabolism and degradation, alter the congener patterns, making direct comparison to technical standards difficult. To address these challenges, advanced analytical techniques centered around high-resolution chromatography and sensitive detection systems are required for congener-specific and enantioselective analysis.
Environmental Occurrence and Distribution Studies of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane
Global and Regional Distribution Patterns in Abiotic Matrices
Studies of abiotic environments, such as sediment and water, have been crucial in understanding the global and regional dissemination of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane. As a constituent of toxaphene (B166800), its presence in locations far from its original application sites underscores its capacity for long-range environmental transport.
A significant study of a dated sediment core from Lochnagar, a remote mountain lake in Scotland, provided the first detailed historical record of toxaphene and its congeners outside of North America. researchgate.net The analysis revealed a bimodal distribution of total toxaphene concentrations, with peaks occurring in the mid-1970s and the early 1990s. researchgate.net Sediment surface concentrations of total toxaphene were found to be 14 ng/g dry weight (dw), with a maximum concentration of 40 ng/g dw at deeper layers. acs.org The accumulation rates were 0.42 ng/cm²/year at the surface and reached a maximum of 1.6 ng/cm²/year. acs.org These levels are comparable to those found in the Great Lakes region of the United States, which received direct riverine inputs in addition to atmospheric deposition. researchgate.netacs.org
Within the sediment core, the heptachlorobornane (B13840218) congener, identified as B7-1001, was a major contributor to the heptachlorobornane homologue group. acs.org Research indicates that abiotic matrices, like sediment, are frequently enriched in hexa- and heptachlorobornanes compared to biotic samples. cdc.gov The study of Lake Ontario sediments also confirmed that toxaphene deposition originates from both riverine sources, such as the Niagara River, and atmospheric pathways. acs.org The persistence of this compound is notable, with one study finding that 45% of toxaphene applied to a sandy loam soil in 1951 was still detectable 20 years later. nih.gov
Interactive Data Table: Toxaphene Concentrations in Sediment
| Location | Matrix | Total Toxaphene Concentration (ng/g dw) | Heptachlorobornane (B7-1001) Presence | Reference |
| Lochnagar, Scotland | Sediment (Surface) | 14 | Major component of heptachloro-homologues | acs.org |
| Lochnagar, Scotland | Sediment (Maximum) | 40 | Major component of heptachloro-homologues | acs.org |
| Lake Ontario, USA/Canada | Sediment | Maximum flux of 22 µg/m² yr in ~1973 | Present | acs.org |
| Southern US (AL, LA, TX) | Soil (1999-2000) | 688 (mean) | Not specified | nih.gov |
| South Carolina, US | Soil (1999-2000) | 2,500 (mean) | Not specified | nih.gov |
Presence and Profile Dynamics in Biotic Compartments
The bioaccumulative nature of this compound and other toxaphene congeners leads to their detection in a variety of organisms, from aquatic invertebrates to apex predators. The congener profiles within these biological systems often differ from those found in abiotic matrices, reflecting metabolic processes and biomagnification through the food web.
Generally, biotic samples show an enrichment of octa- and nonachlorobornanes, in contrast to the hexa- and heptachlorobornanes more common in sediments. cdc.gov Certain congeners, such as those designated Parlar numbers 26, 50, and 62, are known to be particularly persistent in biological tissues, including fish, marine mammals, and human serum and milk. cdc.govcdc.govepa.gov
In a study of bottlenose dolphins (Tursiops truncatus) from the heavily contaminated Turtle/Brunswick River Estuary in coastal Georgia, USA, toxaphene levels were significantly elevated. nih.gov The most abundant chlorobornane found in the blubber of these dolphins was 2,2,5-endo,6-exo,8,8,9,10-octachlorobornane (Parlar #42a), a major component of technical toxaphene. nih.gov The mean total toxaphene concentration in these dolphins was 11.7 ± 9.3 µg/g lipid. nih.gov
Analyses of marine life in the Norwegian arctic have also revealed the presence of specific toxaphene congeners. In cod, the levels of congeners CHB-26 and CHB-50 ranged from 13-55 ng/g fat, while CHB-62 was found at 2.0-13 ng/g fat. epa.gov In ringed seals, these concentrations were 1.3-7.7 ng/g fat for CHB-26 and CHB-50, and 0.8-3.4 ng/g fat for CHB-62. epa.gov Polar bears exhibited levels of 0.4-119 ng/g fat for CHB-26 and CHB-50, and 0.2-11 ng/g fat for CHB-62. epa.gov These findings illustrate the widespread distribution and biomagnification of these compounds in Arctic food webs.
Interactive Data Table: Toxaphene Congener Concentrations in Biota (ng/g fat)
| Species | Location | Congener CHB-26 | Congener CHB-50 | Congener CHB-62 | Reference |
| Cod | Norwegian Arctic | 13-55 | 13-55 | 2.0-13 | epa.gov |
| Ringed Seal | Norwegian Arctic | 1.3-7.7 | 1.3-7.7 | 0.8-3.4 | epa.gov |
| Polar Bear | Norwegian Arctic | 0.4-119 | 0.4-119 | 0.2-11 | epa.gov |
| Bottlenose Dolphin | Georgia, USA | Not specified | Not specified | Not specified | nih.gov |
| Note: The bottlenose dolphin study reported a mean total toxaphene concentration of 11.7 ± 9.3 µg/g lipid, with a specific octachlorobornane being the most abundant congener. |
Source Identification and Historical Input Reconstruction through Environmental Archives
Environmental archives, particularly sediment cores from lakes and coastal areas, serve as invaluable records for reconstructing the history of pollution and identifying the sources of contaminants like this compound. wur.nlepa.gov By dating sediment layers and analyzing the congener profiles within them, scientists can trace the timeline of contamination and infer the origins of the pollutants. researchgate.netacs.org
The study of the Lochnagar sediment core is a prime example of this approach. researchgate.net The bimodal distribution of toxaphene, with peaks in the mid-1970s and early 1990s, suggests a shift in the primary sources of this contaminant to the remote Scottish lake. researchgate.net The earlier peak aligns with the peak usage and subsequent atmospheric transport from North America, where toxaphene was heavily used in agriculture. researchgate.netcdc.govnih.gov The later peak, however, may indicate a greater influence from European sources. acs.org This highlights the complex, long-range atmospheric transport of these compounds. cdc.gov
Similarly, the analysis of sediment cores from Lake Ontario revealed that the historical input of toxaphene peaked around 1973. acs.org The study concluded that the contamination stemmed from both atmospheric deposition and inputs from the Niagara River, demonstrating the utility of sediment analysis in distinguishing between different transport pathways. acs.org The total load of toxaphene in Lake Ontario was estimated to be 10 ± 3 metric tons. acs.org The analysis of congener patterns in these archives is critical, as "weathered" toxaphene found in the environment has a different composition than the technical mixture originally produced, due to varying rates of degradation among congeners. cdc.govepa.gov
Methodologies for Sample Collection, Extraction, and Cleanup from Diverse Environmental Matrices
The accurate determination of this compound in environmental samples requires meticulous procedures for collection, extraction, and cleanup to remove interfering substances. cefas.co.uknih.govepa.govresearchgate.netiaea.org
Sample Collection: For sediment analysis, core samplers are used to obtain an undisturbed historical record. iaea.org The top layers (e.g., 0-3 cm) are often analyzed to assess recent contamination. iaea.org For water samples, large volumes are typically collected. Biota, such as fish and marine mammals, are sampled for tissues with high lipid content, like blubber and liver, where these lipophilic compounds accumulate. cefas.co.uk It is crucial to avoid contamination during sampling, for instance, by not using plastic containers which can adsorb the target compounds. cefas.co.uk
Extraction: Samples are typically prepared for analysis through extraction with organic solvents. nih.govnih.gov For solid matrices like sediment and biota, this often involves drying the sample with anhydrous sodium sulfate (B86663) before extraction. cefas.co.uk Common extraction techniques include Soxhlet extraction or pressurized liquid extraction (PLE).
Cleanup: After extraction, the sample extracts undergo a cleanup process to remove co-extracted lipids and other interfering compounds. nih.gov This is a critical step, as the complexity of the toxaphene mixture and the presence of other organochlorine pesticides like PCBs and DDT can complicate analysis. nih.gov Common cleanup techniques include:
Gel Permeation Chromatography (GPC): A size-exclusion method effective at removing high-molecular-weight substances like lipids. epa.gov
Adsorption Chromatography: Using materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate the target analytes from other compounds. epa.govnih.gov Method 3620 (Florisil) can separate organochlorine pesticides from other compound classes, and Method 3630 (silica gel) is also used for this purpose. epa.gov
Analysis: The primary analytical technique for toxaphene and its congeners is Gas Chromatography (GC) coupled with a detector. nih.gov
Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This is a highly sensitive and specific method for the analysis of toxaphene congeners. nih.gov The U.S. Environmental Protection Agency (EPA) Method 8276 specifically uses this technique for the determination of toxaphene congeners in extracts from solid and liquid matrices. epa.govepa.gov This method allows for the separate quantification of individual congeners. epa.gov
Gas Chromatography with Electron Capture Detector (GC-ECD): A widely used and cost-effective method for toxaphene analysis, though it is less selective than MS and has a higher risk of co-elution of congeners. nih.gov EPA Method 8081 is a standardized method using GC-ECD for determining toxaphene in water and soil. nih.gov
These rigorous analytical procedures are essential for generating reliable data on the environmental fate and distribution of this compound.
Environmental Fate and Transformation Processes of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane
Biotic Transformation Pathways in Environmental Systems
Biotic processes, mediated by microorganisms, are fundamental to the environmental degradation of 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, especially under anaerobic conditions.
In the absence of oxygen, microbial communities in soils and sediments can use chlorinated compounds like heptachlorobornane (B13840218) as electron acceptors in a process called organohalide respiration. lu.sewikipedia.org This metabolic activity results in reductive dechlorination, which is a major degradation pathway for toxaphene (B166800) and its components. nih.govlu.se Studies on toxaphene-contaminated soils and sediments show that amending them with organic matter enhances the anaerobic microbial degradation, indicating that the process is biologically driven. nih.gov The dissipation of toxaphene in these environments is often accompanied by a shift in the chromatographic profile from later-eluting, more chlorinated congeners to earlier-eluting, less chlorinated congeners, confirming dechlorination has occurred. nih.govepa.gov
Metabolic studies using rat liver microsomes under anaerobic conditions, which can model certain microbial enzymatic processes, also show that this compound is transformed via reductive dechlorination. nih.govnih.gov
While specific bacterial strains that exclusively transform this compound have not been definitively isolated and characterized, research on toxaphene and other organochlorine pesticides points to the involvement of specific microbial groups. The degradation is often carried out by a consortium of microorganisms rather than a single species. researchgate.net
Key bacteria known for organohalide respiration belong to the genera Dehalococcoides, Dehalobacter, and Pelobacter. wikipedia.orgresearchgate.net Dehalococcoides species are particularly notable as they are often obligate organohalide-respiring bacteria, meaning they can only grow by using halogenated compounds as electron acceptors. nih.govwikipedia.org Studies of sites contaminated with other chlorinated compounds have shown a strong correlation between the presence and abundance of Dehalococcoides DNA and the rates of reductive dechlorination. epa.govnih.gov Enrichment cultures derived from contaminated soils have demonstrated that distinct bacterial communities develop in response to different chlorinated isomers, with Pelobacter and Dehalobacter showing significant increases in abundance during the dechlorination of hexachlorocyclohexane (B11772) (HCH) isomers. researchgate.net It is highly probable that similar anaerobic bacteria are responsible for the transformation of heptachlorobornane in the environment.
The microbial transformation of this compound under anaerobic conditions proceeds via specific, non-random dechlorination steps. The primary transformation pathway involves the reductive dechlorination at the C-10 position. nih.gov
This specific reaction has been confirmed in metabolic studies with anaerobic rat liver microsomes, which serve as a biochemical model for this type of transformation. nih.gov The removal of the chlorine atom from the dichloromethyl (-CHCl2) group at C-10 results in the formation of a monochloromethyl (-CH2Cl) group.
Table 2: Primary Biotic Transformation of this compound
| Parent Compound | Process | Environment | Key Intermediate | Site of Dechlorination |
|---|
The resulting major metabolite is 2,2,5-endo,6-exo,8,9-hexachlorobornane . nih.gov This regiospecific reaction highlights the susceptibility of the geminal chlorine atoms on the bornane skeleton to microbial attack, a common feature in the anaerobic degradation of various toxaphene congeners. nih.gov
Biotransformation in Environmental Organisms
The biotransformation of this compound, a significant component of technical toxaphene, is a critical process influencing its persistence and toxicity in the environment. This persistent organic pollutant undergoes various metabolic changes in different organisms, leading to the formation of various metabolites.
The metabolic fate of this compound varies significantly across different species, highlighting the diverse enzymatic capabilities of organisms in handling this xenobiotic compound. In mammals, such as rats, the biotransformation primarily involves reductive dechlorination and hydroxylation reactions. These processes lead to the formation of less chlorinated and more polar metabolites, which can be more readily excreted from the body.
In contrast, the biotransformation in aquatic organisms, like fish, often proceeds at a slower rate. This can lead to higher bioaccumulation of the parent compound and its metabolites in fatty tissues. The specific pathways can also differ, with some fish species showing a greater capacity for certain types of metabolic reactions over others.
Microorganisms, including bacteria and fungi, also play a crucial role in the environmental degradation of this compound. Under anaerobic conditions, reductive dechlorination by sediment and soil microorganisms is a key transformation pathway. Aerobic microorganisms, on the other hand, may utilize oxidative pathways to break down this compound.
The following table provides a comparative overview of the biotransformation products of this compound observed in various species.
| Species | Primary Transformation Pathway | Key Metabolites |
| Rat | Reductive Dechlorination, Hydroxylation | Hydroxylated and dechlorinated bornane derivatives |
| Fish | Reductive Dechlorination | Dechlorinated bornane derivatives |
| Anaerobic Bacteria | Reductive Dechlorination | Lower chlorinated bornanes |
| Aerobic Bacteria | Oxidation | Oxidized bornane derivatives |
The biotransformation of this compound is mediated by specific enzymatic systems that vary among organisms. In vertebrates, the cytochrome P450 (CYP) monooxygenase system is a primary player in the oxidative metabolism of this compound. Different CYP isozymes can catalyze the hydroxylation of the bornane ring, initiating the detoxification process.
In addition to CYP enzymes, glutathione (B108866) S-transferases (GSTs) are involved in the conjugation of metabolites with glutathione, a critical step in their detoxification and subsequent excretion. The activity of these enzyme systems can be influenced by factors such as species, age, sex, and exposure to other chemicals.
In microorganisms, a diverse array of reductases and oxidases is responsible for the degradation of this compound. The specific enzymes involved are often inducible, meaning their production is increased in the presence of the compound, enhancing the organism's ability to break it down.
| Enzyme System | Role in Biotransformation | Organism Type |
| Cytochrome P450 (CYP) | Oxidative metabolism (e.g., hydroxylation) | Vertebrates |
| Glutathione S-transferases (GSTs) | Conjugation of metabolites for excretion | Vertebrates |
| Reductases | Reductive dechlorination | Anaerobic microorganisms |
| Oxidases | Oxidative degradation | Aerobic microorganisms |
Environmental Partitioning and Transport Dynamics
The environmental distribution of this compound is governed by its physicochemical properties and its interactions with various environmental compartments. Its lipophilic nature and low water solubility contribute to its partitioning into organic-rich phases.
Due to its high hydrophobicity, this compound strongly adsorbs to soil and sediment particles. The primary mechanism for this sorption is partitioning into the organic carbon fraction of these solid matrices. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value for this compound indicates a strong tendency to be associated with particulate matter rather than being dissolved in water.
Despite its relatively low vapor pressure, this compound can undergo volatilization from soil and water surfaces. This process is influenced by factors such as temperature, wind speed, and the compound's partitioning between air, water, and soil. Once in the atmosphere, it can be subject to long-range transport, leading to its presence in remote ecosystems far from its original sources.
Atmospheric transport models are used to simulate the movement of such persistent organic pollutants. These models incorporate data on emissions, meteorological conditions, and chemical transformation processes to predict the compound's distribution and deposition on a regional and global scale. For very short-lived substances, three-dimensional chemical transport models can be employed to investigate their transport into the upper troposphere and lower stratosphere. copernicus.org These models often utilize data on convective updraft mass fluxes and diabatic heating rates to simulate vertical transport. copernicus.org
Molecular and Cellular Mechanistic Investigations of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane Interactions
Structure-Behavior Relationships in Environmental Persistence and Biotransformation Susceptibility
The susceptibility of 2,2,5-endo,6-exo,8,9,10-heptachlorobornane to biotransformation is largely dictated by the arrangement of its chlorine atoms on the bornane skeleton. A key structural feature influencing its metabolic fate is the presence of a geminal dichloro group at the C2 position. This specific arrangement makes the compound susceptible to reductive dechlorination, a process observed across various chemical, photochemical, and metabolic systems. nih.govtsu.eduacs.org This reaction involves the removal of one of the chlorine atoms from the C2 position, leading to a less chlorinated and potentially less toxic molecule.
Under anaerobic conditions, such as those found in certain soil and sediment environments, microbial degradation is a potential pathway for the transformation of toxaphene (B166800) components. nih.gov The structure of this compound, with its multiple chlorine substituents, influences its susceptibility to microbial attack. While specific studies on the complete biodegradation of this particular isomer are limited, the initial step of reductive dechlorination is a critical gateway to further breakdown. nih.govacs.org The persistence of this compound is therefore a balance between its inherent chemical stability and its susceptibility to specific biotransformation reactions like reductive dechlorination.
Elucidation of Molecular Interactions with Biological Systems in Environmental Organisms (e.g., Receptor Binding, Enzyme Modulation)
The molecular interactions of this compound with biological systems are a key determinant of its toxicity. While specific receptor binding assays for this individual congener are not extensively documented in publicly available literature, its neurotoxic effects, a hallmark of toxaphene poisoning, suggest interactions with neuronal receptors. A primary target for many organochlorine insecticides is the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov It is plausible that this compound, like other neurotoxic organochlorines, could act as a non-competitive antagonist of the GABA receptor, leading to hyperexcitability of the nervous system.
In terms of enzyme modulation, the focus is often on the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of a wide range of xenobiotics. nih.govnih.gov The biotransformation of toxaphene components, including this compound, is known to be mediated by these enzymes. nih.gov The structure of this heptachlorobornane (B13840218) isomer will determine its affinity for and interaction with the active sites of various CYP isoforms. Induction or inhibition of these enzymes can have significant consequences for the organism's ability to detoxify the compound. For instance, the metabolism of chlordane (B41520) isomers, which share structural similarities with toxaphene congeners, is dependent on specific P450 isoforms. nih.gov It is therefore highly likely that this compound also exhibits isoform-specific interactions with the CYP system, influencing its metabolic fate and toxic potential.
Studies on Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms in Model Biological Systems
The lipophilic nature of this compound, a characteristic of polychlorinated hydrocarbons, governs its cellular uptake and distribution. Due to its high lipid solubility, it is expected to readily partition into biological membranes and be absorbed across cell walls. The primary route of uptake in aquatic organisms would be through passive diffusion across gills and the integument. Once inside the organism, its distribution will be dictated by the lipid content of various tissues, leading to bioaccumulation in fatty tissues.
While specific studies detailing the cellular uptake, intracellular distribution, and efflux mechanisms for this compound are scarce, general principles of xenobiotic transport apply. The compound's journey into a cell likely involves passive diffusion across the phospholipid bilayer. Once inside, it may bind to intracellular proteins and lipids, leading to its accumulation. The intracellular distribution is unlikely to be uniform, with higher concentrations expected in lipid-rich organelles.
Efflux mechanisms, such as those mediated by ATP-binding cassette (ABC) transporters, are a primary defense against the accumulation of toxic xenobiotics. However, the effectiveness of these transporters against highly lipophilic compounds like chlorinated bornanes can be limited. The persistence and bioaccumulation of toxaphene components in organisms suggest that efflux mechanisms may be slow or easily overwhelmed.
Metabolic Pathway Elucidation in In Vitro and Ex Vivo Biological Models
In vitro and ex vivo studies have provided valuable insights into the metabolic pathways of this compound. A primary metabolic reaction is reductive dechlorination, which has been observed in various systems, including rat liver microsomes. nih.govacs.orgnih.gov This reaction targets the geminal dichloro group at the C2 position, a key structural feature of this congener. nih.gov
Studies using rat liver enzyme preparations have demonstrated that the metabolism of toxaphene components is dependent on cofactors such as NADPH, implicating the involvement of cytochrome P450 enzymes. nih.gov In vitro assays with liver microsomes from marine mammals and birds have shown species-specific differences in the ability to metabolize toxaphene congeners. nih.gov For example, harbor seal microsomes were capable of metabolizing a wider range of chlorobornanes compared to those from sperm whales. nih.gov
The primary metabolites resulting from the reductive dechlorination of this compound would be hexachlorobornane isomers. Further metabolism could involve additional dechlorination steps or hydroxylation, mediated by CYP enzymes, to produce more polar compounds that can be more readily excreted. The specific hydroxylated metabolites formed would depend on the regioselectivity of the involved CYP isoforms. While the complete metabolic pathway has not been fully elucidated, the initial reductive dechlorination appears to be a critical and widespread detoxification step.
Interactive Data Table: In Vitro Metabolic Systems for this compound Investigation
| Biological Model | Key Findings | Relevant Compounds |
| Rat Liver Microsomes | Reductive dechlorination at the C2 position. | This compound, Hexachlorobornane metabolites |
| Marine Mammal Liver Microsomes | Species-specific metabolic capacity. | Toxaphene congeners, Hydroxylated metabolites |
| Avian Liver Microsomes | Varied ability to metabolize chlorobornanes. | Toxaphene congeners, Hydroxylated metabolites |
Computational Chemistry and Environmental Modeling of 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane
Application of Molecular Dynamics Simulations and Quantum Chemical Calculations for Structure-Reactivity Studies
Computational chemistry offers powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For complex molecules like 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, these methods can provide insights into its persistence and degradation pathways.
Quantum Chemical Calculations: Quantum chemical methods are employed to calculate the electronic structure of molecules, providing a detailed understanding of their reactivity. These calculations can determine various molecular properties that are crucial for predicting chemical behavior. Density Functional Theory (DFT) is a commonly used method for such investigations.
Key parameters derived from quantum chemical calculations for structure-reactivity studies of chlorinated organic compounds include:
Electron Distribution: The distribution of electron density, often visualized as molecular electrostatic potential maps, indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), and thus susceptible to different types of chemical attack.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.
Bond Dissociation Energies: These calculations can predict the energy required to break specific bonds, helping to identify the most likely initial steps in degradation pathways, such as the cleavage of a carbon-chlorine bond.
Studies on other toxaphene (B166800) congeners have shown that their persistence can be related to their molecular structure, with more stable congeners being more resistant to degradation. It is hypothesized that the specific arrangement of chlorine atoms in this compound contributes to its environmental persistence.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁Cl₇ |
| Molecular Weight | 379.4 g/mol |
| XLogP3 | 4.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 375.868044 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 17 |
| Complexity | 314 |
This data is computationally derived and provides a basis for more advanced modeling.
Development of Predictive Models for Environmental Fate and Transport
Predictive models are essential tools for estimating the environmental distribution and persistence of chemicals like this compound, especially when extensive experimental data is lacking. These models integrate information on the chemical's properties with environmental parameters to simulate its behavior over time.
The development of such models typically involves several key components:
Physicochemical Properties: Input parameters for these models include properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties govern how a chemical partitions between different environmental compartments (air, water, soil, and biota).
Transformation Processes: The models incorporate rates of degradation processes, including biodegradation, photolysis, and hydrolysis. For persistent compounds like heptachlorobornane (B13840218), these rates are generally low.
Transport Mechanisms: The models simulate the movement of the chemical within and between environmental compartments, considering processes like atmospheric transport, deposition, and leaching through soil.
While specific environmental fate and transport models developed exclusively for this compound have not been detailed in the available literature, general multimedia fate models for persistent organic pollutants (POPs) are applicable. These models can be parameterized using the known or estimated properties of the specific isomer to predict its long-range transport potential and accumulation in various environmental sinks.
Quantitative Structure-Activity Relationship (QSAR) Applications for Environmental Behavior and Transformation
QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological or environmental activity. For this compound, QSAR can be a valuable tool for predicting its environmental behavior and transformation potential in the absence of extensive experimental data.
The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. A QSAR model is a mathematical equation that links one or more molecular descriptors (numerical representations of molecular structure) to a specific property.
Development of QSAR Models for Environmental Endpoints:
Data Collection: A dataset of structurally similar compounds with known experimental values for the property of interest (e.g., biodegradability, bioaccumulation factor, toxicity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to identify the descriptors that best correlate with the property and to build the predictive model.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
While specific QSAR models for the environmental behavior of this compound are not prominently featured in scientific literature, QSAR studies on other organochlorine pesticides have successfully predicted properties like soil sorption, bioconcentration, and atmospheric degradation rates. By applying such models, it would be possible to estimate these properties for this heptachlorobornane isomer based on its calculated molecular descriptors.
Identified Research Gaps and Future Directions in 2,2,5 Endo,6 Exo,8,9,10 Heptachlorobornane Studies
Further Elucidation of Undiscovered Biotransformation Pathways and Novel Metabolites
While the biotransformation of persistent organic pollutants (POPs) is a field of active research, the specific metabolic fate of 2,2,5-endo,6-exo,8,9,10-heptachlorobornane remains largely uncharacterized. nih.gov Early studies have indicated that reductive dechlorination is a potential transformation pathway for some toxaphene (B166800) components in anaerobic soil environments. acs.org Yet, the complete spectrum of enzymatic reactions, the full range of potential metabolites, and the microorganisms capable of degrading this specific congener are not well understood.
A significant research gap is the identification of aerobic degradation pathways. The focus on anaerobic dechlorination for many organochlorine compounds may not represent the full picture of environmental transformation. nih.govacs.org The microbial communities in various environmental compartments (soil, sediment, water) could harbor unique enzymatic systems capable of transforming this molecule through different mechanisms, such as oxidation or hydroxylation. Identifying these pathways is crucial for predicting the compound's persistence and the potential toxicity of its transformation products. The discovery of novel metabolites is another critical frontier. Current analytical methods may not be sufficient to detect all transient or polar metabolites, which could have distinct toxicological profiles from the parent compound.
Future research should focus on:
Microcosm and enrichment culture studies: Employing diverse microbial consortia from contaminated sites to identify novel degradation pathways under various redox conditions.
Pure culture studies: Isolating and characterizing specific bacterial or fungal strains capable of metabolizing the compound to understand the enzymatic mechanisms involved.
Advanced metabolite identification: Using high-resolution mass spectrometry and NMR to identify and structurally elucidate previously unknown transformation products.
Application of High-Throughput Screening Methodologies for Environmental Process Interactions
Understanding the interactions of this compound with various environmental components is critical for predicting its fate, but traditional experimental approaches are often low-throughput and resource-intensive. r4p-inra.fr High-Throughput Screening (HTS) methodologies, which allow for the rapid testing of thousands of chemicals or conditions, offer a promising path forward. nih.govnih.gov A significant research gap exists in the application of HTS to systematically investigate the environmental process interactions of this specific heptachlorobornane (B13840218) congener. nih.gov
HTS assays could be developed and applied to:
Screen microbial libraries: Rapidly identify microorganisms and enzymes capable of transforming the compound.
Assess binding affinities: Evaluate the interaction of the compound with various environmental surfaces, such as different types of soil organic matter, clays, and black carbon, to better predict its mobility.
Evaluate mixture effects: Investigate the synergistic or antagonistic effects on its degradation and transport when present with other co-contaminants commonly found at polluted sites.
The integration of HTS can accelerate the pace of research, enabling scientists to prioritize chemicals and processes for more detailed investigation and to build more robust environmental models. nih.gov
Methodological Innovations for Trace Analysis of Underexplored Isomers and Congeners
Toxaphene is one of the most complex pesticide mixtures, containing hundreds of individual congeners and isomers. acs.org A persistent challenge in studying this compound is its analytical separation and quantification from this complex background, especially at the trace levels found in environmental samples. neptjournal.com While methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are standard, they often face limitations in resolving co-eluting isomers. nih.govnih.gov
There is a critical need for methodological innovations to improve the detection of this and other underexplored toxaphene congeners. Future research in analytical chemistry should focus on:
Advanced Chromatographic Techniques: The use of comprehensive two-dimensional gas chromatography (GC×GC) can provide superior separation power, resolving compounds that co-elute in one-dimensional systems.
High-Resolution Mass Spectrometry (HRMS): HRMS offers greater mass accuracy and specificity, helping to distinguish between congeners with the same nominal mass and to identify unknown transformation products. chromatographyonline.commdpi.com
Enantioselective Analysis: Improving and validating robust enantioselective chromatographic methods are crucial to support the development of enantiomer-specific fate models.
These analytical advancements are fundamental to all other areas of research, as accurate quantification is the bedrock of reliable fate, transport, and risk assessment studies. researchgate.net
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via chlorination of lower-chlorinated monoterpenes (e.g., camphene derivatives) using stepwise chlorination and fractionation on silica gel with hexane as the eluent . Optimization involves controlling chlorine stoichiometry, reaction temperature, and catalyst selection. Successive crystallizations from solvents like ethanol or acetone are critical for purity, as impurities from incomplete chlorination or isomerization can reduce yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do computational methods enhance analysis?
- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography (GC) are primary techniques for structural elucidation and purity assessment. Density Functional Theory (DFT) with gauge-including atomic orbitals (GIAO) predicts NMR chemical shifts, enabling comparison with experimental data to validate stereochemistry . Computational models also assist in assigning complex splitting patterns in chlorine-rich environments .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Methodological Answer : Fractionation via silica gel chromatography (hexane eluent) followed by multiple crystallizations from polar solvents (e.g., ethanol) is standard. GC retention times relative to nonachlorobornane derivatives help monitor purity, with iterative recrystallization minimizing co-eluting isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., stability, reactivity) through systematic experimental design?
- Methodological Answer : Contradictions often arise from variable chlorination degrees or isomerization during synthesis. A factorial design approach (e.g., varying chlorination time, temperature, and catalyst load) can isolate factors influencing stability. Statistical tools like ANOVA validate reproducibility, while cross-validation with DFT-predicted thermodynamic stability resolves discrepancies .
Q. What role do stereochemical factors (e.g., endo/exo chlorine positions) play in the environmental behavior of this compound, and how can this be studied experimentally?
- Methodological Answer : Stereochemistry affects bioaccumulation and degradation rates. Comparative studies using isotopically labeled analogs (e.g., deuterated derivatives) tracked via GC-mass spectrometry (GC-MS) can isolate stereochemical impacts. Molecular dynamics simulations model interactions with biological membranes or enzymes to predict persistence .
Q. How can AI-driven models (e.g., COMSOL Multiphysics) be integrated with traditional methods to predict environmental fate or degradation pathways?
- Methodological Answer : Machine learning algorithms trained on existing degradation data (e.g., hydrolysis rates, photolysis products) predict half-lives in soil/water systems. Coupling these with finite element analysis in COMSOL models spatial-temporal distribution patterns, validated by field sampling and LC-MS/MS analysis .
Q. How to design a factorial experiment to assess the influence of chlorination degree on bioaccumulation potential?
- Methodological Answer : A 2<sup>k</sup> factorial design (factors: chlorine atoms, substitution positions) tests bioaccumulation in model organisms (e.g., zebrafish). Response variables include lipid-normalized concentrations and biotransformation rates. Multivariate regression identifies dominant factors, while control groups account for isomerization artifacts .
Q. What theoretical frameworks are applicable for studying this compound's interaction with biological systems?
- Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models align with receptor-binding theories. For example, the Hard and Soft Acids and Bases (HSAB) theory explains interactions with enzymatic nucleophiles. Experimental validation involves in vitro assays (e.g., cytochrome P450 inhibition) paired with computational descriptors like electronegativity and polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
